1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol
Description
This compound features a piperazine core substituted with a 1,3-benzodioxole-methyl group and a propan-2-ol moiety bearing an isopropyloxy (propan-2-yloxy) chain. Its molecular formula is C₂₀H₂₈N₂O₄, with a molecular weight of 376.45 g/mol. The 1,3-benzodioxole group enhances lipophilicity, while the isopropyloxy chain may influence solubility and metabolic stability .
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C18H28N2O4/c1-14(2)22-12-16(21)11-20-7-5-19(6-8-20)10-15-3-4-17-18(9-15)24-13-23-17/h3-4,9,14,16,21H,5-8,10-13H2,1-2H3 |
InChI Key |
MYHVLLKAKXNNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol typically involves multiple steps. One common approach starts with the preparation of the benzodioxole ring, followed by the introduction of the piperazine ring, and finally, the attachment of the propanol moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1-naphthyloxy)propan-2-ol dihydrochloride
- Molecular Formula : C₂₇H₃₂Cl₂N₂O₄
- Molecular Weight : 531.47 g/mol
- Key Differences: Replaces isopropyloxy with a bulkier 1-naphthyloxy group and exists as a dihydrochloride salt. Salt formation improves stability and aqueous solubility .
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol (BM-15275/Flivas)
- Molecular Formula : C₂₅H₂₉N₂O₃
- Molecular Weight : 405.51 g/mol
- Key Differences : Substitutes the benzodioxolylmethyl group with a 2-methoxyphenyl on piperazine. The methoxy group introduces polarity, while the naphthyloxy chain may alter pharmacokinetic profiles compared to the isopropyloxy analog .
Variations in the Propanol Side Chain
3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride
Propenone vs. Propanol Derivatives
(E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one
- Molecular Formula : C₂₉H₃₀N₂O₅
- Molecular Weight : 486.50 g/mol
- Key Differences: Contains a propenone (α,β-unsaturated ketone) chain instead of propan-2-ol. The conjugated system may improve binding to enzymes or receptors via π-π interactions, as observed in kinase inhibitors .
Structural and Pharmacological Implications
Molecular Weight and Solubility
Functional Group Impact
- Benzodioxole vs. Methoxyphenyl : Benzodioxole’s electron-rich structure enhances binding to aromatic receptors, while methoxyphenyl introduces moderate polarity .
- Isopropyloxy vs. Naphthyloxy : Isopropyloxy offers steric hindrance and moderate lipophilicity, whereas naphthyloxy may improve affinity for hydrophobic pockets .
Tabular Comparison of Key Compounds
Biological Activity
The compound 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 351.42 g/mol. The compound features a benzodioxole moiety, which is known for its pharmacological properties, and a piperazine ring that contributes to its interaction with biological targets.
Structural Representation
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Dopaminergic Activity: The benzodioxole structure suggests potential interactions with dopaminergic receptors, which could influence neurochemical pathways associated with mood and cognition.
- Antioxidant Properties: Compounds containing benzodioxole are often evaluated for antioxidant activity, which may contribute to protective effects against oxidative stress in cells.
Antitumor Activity
Studies have shown that related compounds exhibit significant antitumor activity. For example, a series of compounds derived from similar scaffolds demonstrated potent inhibition of cancer cell proliferation in vitro. Notably, compounds structurally related to the target molecule were tested against various cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis .
Antimicrobial Activity
Antimicrobial assays have indicated that derivatives of the compound can inhibit the growth of various pathogens. For instance, certain analogs have shown activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Antioxidant Evaluation
Summary of Biological Activities
| Activity Type | Model/System | Result | Reference |
|---|---|---|---|
| Antitumor | Mia PaCa-2 | Dose-dependent cytotoxicity | |
| Antimicrobial | E. coli | Inhibition at MIC 15.62 µg/mL | |
| Antioxidant | DPPH Scavenging | Significant scavenging activity |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The following table summarizes key modifications and their effects:
| Modification | Effect on Activity |
|---|---|
| Benzodioxole substitution | Enhanced dopaminergic activity |
| Piperazine ring modifications | Improved receptor binding affinity |
| Alkoxy group variation | Altered solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
